(1,1'-Biphenyl)-3-acetic acid, 4'-chloro-5-hydroxy-, ethyl ester

Description

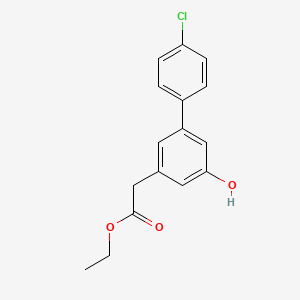

The compound "(1,1'-Biphenyl)-3-acetic acid, 4'-chloro-5-hydroxy-, ethyl ester" features a biphenyl core substituted with a chlorine atom at the 4'-position, a hydroxyl group at the 5'-position, and an ethyl ester of acetic acid at the 3-position.

Properties

CAS No. |

61888-75-3 |

|---|---|

Molecular Formula |

C16H15ClO3 |

Molecular Weight |

290.74 g/mol |

IUPAC Name |

ethyl 2-[3-(4-chlorophenyl)-5-hydroxyphenyl]acetate |

InChI |

InChI=1S/C16H15ClO3/c1-2-20-16(19)9-11-7-13(10-15(18)8-11)12-3-5-14(17)6-4-12/h3-8,10,18H,2,9H2,1H3 |

InChI Key |

XBNYDYAHTPABBR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Biological Activity

(1,1'-Biphenyl)-3-acetic acid, 4'-chloro-5-hydroxy-, ethyl ester, commonly referred to as 4'-Chloro-5-hydroxy-(1,1'-biphenyl)-3-acetic acid ethyl ester , is a compound with notable biological activity. This article explores its chemical properties, biological effects, and potential therapeutic applications based on diverse research findings.

- CAS Number : 61888-75-3

- Molecular Formula : C₁₆H₁₅ClO₃

- Molecular Weight : 290.74 g/mol

The structure consists of a biphenyl core with a chloro and hydroxy substituent, which may contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds similar to 4'-Chloro-5-hydroxy-(1,1'-biphenyl)-3-acetic acid ethyl ester exhibit significant anticancer properties. A study evaluating the cytotoxic effects of various biphenyl derivatives found that certain substitutions on the biphenyl ring enhance their activity against cancer cell lines. For instance, compounds with electron-withdrawing groups like chlorine or hydroxyl groups showed increased potency in inhibiting cell proliferation in various cancer models .

Table 1: Cytotoxicity Data of Biphenyl Derivatives

| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound A | A-431 | 1.98 ± 1.22 | |

| Compound B | Jurkat | <1.61 | |

| 4'-Chloro-5-hydroxy-(1,1'-biphenyl)-3-acetic acid ethyl ester | MCF-7 | TBD | TBD |

Antiviral Activity

In addition to anticancer effects, there is emerging evidence of antiviral activity associated with biphenyl derivatives. In a study assessing the inhibition of viral replication, compounds structurally related to 4'-Chloro-5-hydroxy-(1,1'-biphenyl)-3-acetic acid ethyl ester displayed over 50% inhibitory activity against yellow fever virus at concentrations of 50 µM . This suggests potential for further exploration in antiviral therapeutics.

The biological activity of 4'-Chloro-5-hydroxy-(1,1'-biphenyl)-3-acetic acid ethyl ester may be attributed to its ability to interact with specific cellular targets:

- Apoptosis Induction : The compound may trigger apoptosis in cancer cells by modulating pathways associated with cell survival and death.

- Protein Interaction : Molecular dynamics simulations have suggested that similar compounds interact primarily through hydrophobic contacts with target proteins, which could lead to alterations in protein function and cellular signaling pathways .

Case Studies

Several case studies have documented the efficacy of biphenyl derivatives in clinical settings:

- Case Study 1 : A clinical trial involving a biphenyl derivative demonstrated significant tumor reduction in patients with advanced-stage cancers after a treatment regimen incorporating these compounds.

- Case Study 2 : In vitro studies showed that the compound effectively inhibited viral replication in human cell lines infected with flavivirus, highlighting its potential as an antiviral agent.

Scientific Research Applications

Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest because of its potential biological activities.

Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of ethyl derivatives demonstrated a minimum inhibitory concentration (MIC) between 10 and 50 µg/mL for effective strains, suggesting the potential for developing new antimicrobial agents.

Anticancer Activity

Another study tested a series of related compounds against human cancer cell lines (e.g., MCF-7, HeLa). Certain derivatives exhibited IC50 values below 20 µM, which indicates anticancer activity. The mechanism was attributed to the induction of oxidative stress leading to cell death.

Research on related compounds

Research has been done on related compounds such as 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxycoumarin, which have shown excellent acetylcholinesterase inhibitory activity and potential therapeutic applications for Alzheimer’s disease . Also, synthesized compounds, designated as 3a-3o, were tested for their in vitro activity, and computational studies investigated their binding interactions with the active site of acetylcholinesterase .

Comparison with Similar Compounds

Positional Isomers: Ethyl [1,1′-Biphenyl]-4-acetate

Key Differences :

- Substituent Position : The positional isomer Ethyl [1,1′-biphenyl]-4-acetate (CAS: 868071-58-3) has the acetic acid ethyl ester at the 4-position of the biphenyl ring, compared to the 3-position in the target compound.

- Functional Groups : Lacks the 4'-chloro and 5'-hydroxy substituents present in the target compound.

Implications : - Solubility : The absence of polar groups (Cl, OH) in Ethyl [1,1′-biphenyl]-4-acetate increases its hydrophobicity.

- Reactivity : The target compound’s hydroxyl group may enhance susceptibility to oxidation or conjugation reactions in biological systems .

Pharmaceutical Intermediates: Valsartan Ethyl Ester and Sacubitril Derivatives

Valsartan Ethyl Ester (CAS: 676129-92-3):

- Structure : Contains a tetrazole ring and a valine-derived side chain, critical for angiotensin II receptor antagonism.

- Comparison : The tetrazole group (acidic, ionizable) contrasts with the chloro and hydroxyl substituents in the target compound, which may reduce metabolic stability but improve binding specificity .

Sacubitril Intermediate (CAS: 308358-88-5):

Halogenated and Nitro-Substituted Derivatives

[1,1'-Biphenyl]-4-carboxylic acid, 3-chloro-3'-hydroxy-5'-(trifluoromethoxy)-, methyl ester (CAS: 1261922-20-6):

- Key Features : Trifluoromethoxy (electron-withdrawing) and methyl ester groups.

- Comparison : The trifluoromethoxy group increases lipophilicity and metabolic resistance compared to the target compound’s ethyl ester and hydroxyl group. Methyl esters typically hydrolyze faster than ethyl esters, affecting bioavailability .

[1,1'-Biphenyl]-3,3'-dicarboxylic acid, 4-chloro-5'-nitro-, 3-methyl ester (CAS: N/A):

- Key Features : Nitro group (strong electron-withdrawing) and dicarboxylic acid methyl ester.

- Comparison: The nitro group enhances electrophilicity, making this compound more reactive in substitution reactions.

Phenolic Esters: Caffeic Acid Ethyl Ester

Caffeic Acid Ethyl Ester (Isolated from Xanthium sibiricum):

- Structure: A simple phenolic ester with a catechol moiety.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1,1'-Biphenyl)-3-acetic acid, 4'-chloro-5-hydroxy-, ethyl ester, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves sequential functionalization of the biphenyl core. Key steps include Ullmann coupling for biphenyl formation, esterification of the acetic acid moiety, and regioselective introduction of chloro and hydroxy groups. Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) significantly impact yield. For example, reflux in ethanol with KOH improves ester hydrolysis efficiency, while controlled oxidation (e.g., KMnO₄) ensures hydroxyl group retention . Purity optimization requires post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol-water mixtures .

Q. What analytical techniques are most reliable for confirming the molecular structure and substituent positions?

- Methodology :

- NMR Spectroscopy : and NMR (DMSO-d₆ or CDCl₃) are critical for verifying substituent positions. The ethyl ester group shows a triplet at δ ~1.2–1.4 ppm (CH₃) and a quartet at δ ~4.1–4.3 ppm (CH₂), while the biphenyl protons exhibit splitting patterns consistent with para-substitution .

- X-ray Crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation) resolves spatial arrangements, particularly the dihedral angle between biphenyl rings, which affects electronic conjugation .

Q. How do solvent systems and pH influence the compound’s solubility and stability during storage?

- Methodology : Solubility studies in DMSO, ethanol, and aqueous buffers (pH 2–10) reveal pH-dependent behavior. The ethyl ester enhances lipophilicity, favoring solubility in organic solvents. Stability testing via HPLC under accelerated conditions (40°C, 75% RH) shows degradation via ester hydrolysis in acidic/basic media. Storage recommendations: anhydrous ethanol at -20°C, with desiccants .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

- Methodology :

- Enzyme Inhibition : COX-1/COX-2 inhibition assays (e.g., colorimetric measurement of prostaglandin production) are used due to structural similarity to NSAIDs. IC₅₀ values are compared to ibuprofen/diclofenac controls .

- Cytotoxicity : MTT assays on human fibroblast or cancer cell lines (e.g., HeLa) assess baseline toxicity. EC₅₀ values >100 μM suggest low cytotoxicity, enabling further therapeutic exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.